molecular formula C8H3BrClF3N2 B12845955 4-Bromo-2-chloro-5-(trifluoromethyl)-1H-1,3-benzimidazole

4-Bromo-2-chloro-5-(trifluoromethyl)-1H-1,3-benzimidazole

Cat. No.: B12845955
M. Wt: 299.47 g/mol
InChI Key: PEGAYPNDTWHRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloro-5-(trifluoromethyl)-1H-1,3-benzimidazole is a heterocyclic compound that contains bromine, chlorine, and trifluoromethyl groups attached to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)-1H-1,3-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-chloro-5-(trifluoromethyl)aniline.

    Cyclization Reaction: The aniline derivative undergoes a cyclization reaction with a suitable reagent, such as formic acid or a formamide derivative, to form the benzimidazole ring.

    Reaction Conditions: The reaction is typically carried out under reflux conditions with a suitable solvent, such as ethanol or acetic acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-(trifluoromethyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups attached to the benzimidazole core.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzimidazole derivatives, while oxidation reactions can introduce additional functional groups such as hydroxyl or carbonyl groups.

Scientific Research Applications

4-Bromo-2-chloro-5-(trifluoromethyl)-1H-1,3-benzimidazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-(trifluoromethyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors involved in disease processes. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chloro-5-(trifluoromethyl)thiazole: This compound has a thiazole ring instead of a benzimidazole ring but shares similar substituents.

    4-Bromo-2-chloro-5-(trifluoromethyl)aniline: This compound is a precursor in the synthesis of the benzimidazole derivative and has similar substituents but lacks the benzimidazole ring.

Uniqueness

4-Bromo-2-chloro-5-(trifluoromethyl)-1H-1,3-benzimidazole is unique due to its benzimidazole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H3BrClF3N2

Molecular Weight

299.47 g/mol

IUPAC Name

4-bromo-2-chloro-5-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3BrClF3N2/c9-5-3(8(11,12)13)1-2-4-6(5)15-7(10)14-4/h1-2H,(H,14,15)

InChI Key

PEGAYPNDTWHRCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1C(F)(F)F)Br)N=C(N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.